molecular formula C18H19N3O3S B2562069 N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide CAS No. 1210659-94-1

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2562069
CAS No.: 1210659-94-1
M. Wt: 357.43
InChI Key: RUAKVROPZHGDNA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide is a benzothiazole derivative characterized by a benzo[d]thiazole-2-carboxamide core substituted with a 2-(furan-2-yl)-2-morpholinoethyl group.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c22-17(18-20-13-4-1-2-6-16(13)25-18)19-12-14(15-5-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14H,7-8,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUAKVROPZHGDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C2=NC3=CC=CC=C3S2)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 2-amino benzo[d]thiazole, which is then coupled with furan-2-carboxylic acid under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzo[d]thiazole derivatives.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride (CAS 1216393-05-3)
  • Core Structure : Benzo[d]thiazole-2-carboxamide.
  • Substituents: A 6-ethyl group on the benzothiazole ring and a 2-morpholinoethyl chain.
  • Molecular Weight : 489.05 g/mol.
  • This compound’s hydrochloride salt form suggests enhanced stability .
N-(3-(Naphthalen-2-yl)propyl)benzo[d]thiazole-2-carboxamide (Compound 14 in )
  • Core Structure : Benzo[d]thiazole-2-carboxamide.
  • Substituents : A naphthalen-2-ylpropyl chain.
  • Synthetic Yield : 21%.
  • Key Features : The bulky naphthyl group may enhance binding to hydrophobic pockets in biological targets but could reduce solubility. The lower yield reflects synthetic challenges in introducing large aromatic substituents .
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
  • Core Structure : Thiazole-2-acetamide.
  • Substituents: 2-Chlorophenyl and morpholino groups.
  • The morpholino group aids solubility, as seen in the target compound .
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
  • Core Structure : Thiazole-2-carboxamide with a furan moiety.
  • Substituents: 3-Methoxybenzylamino and furan-2-carboxamide groups.
  • Molecular Weight : 371.4 g/mol.
  • Key Features : The furan-carboxamide linkage mirrors the target compound’s structure, but the methoxybenzyl group introduces steric and electronic differences that could affect target selectivity .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity
  • The morpholino group in the target compound and N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide enhances water solubility compared to purely hydrophobic derivatives like the naphthylpropyl-substituted compound .
  • The furan ring in the target compound and CAS 923226-70-4 may increase metabolic susceptibility compared to chlorophenyl or ethyl groups, which are more resistant to oxidation .

Data Table: Key Parameters of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight Notable Features References
Target Compound Benzo[d]thiazole-2-carboxamide 2-(furan-2-yl)-2-morpholinoethyl ~420 (estimated) Furan for aromatic interaction
N-(6-ethylbenzo[d]thiazol-2-yl)-... hydrochloride Benzo[d]thiazole-2-carboxamide 6-ethyl, 2-morpholinoethyl 489.05 Enhanced stability as hydrochloride
N-(3-(Naphthalen-2-yl)propyl)-... (Compound 14) Benzo[d]thiazole-2-carboxamide Naphthylpropyl ~400 (estimated) Bulky substituent for binding
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-... Thiazole-2-acetamide 2-chlorophenyl, morpholinoacetamide ~340 (estimated) Chlorine for electronic effects

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